molecular formula C7H8BrN5 B2952778 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole CAS No. 1630763-48-2

3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole

Cat. No.: B2952778
CAS No.: 1630763-48-2
M. Wt: 242.08
InChI Key: PINMQVAVVTWVIH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound containing bromine, nitrogen, and other elements. This compound is part of the triazole and imidazole families, known for their diverse applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-imidazole and 1,2,4-triazole derivatives.

  • Reaction Conditions: The reaction involves bromination and subsequent substitution reactions under controlled conditions, often using strong bases and heating.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature and reagent addition is crucial.

  • Purification: The final product is purified using crystallization or chromatographic techniques to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong bases like sodium hydroxide, and heating conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives where bromine is replaced by other groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole: Similar structure but lacks the triazole ring.

  • 1,2,4-Triazole: Similar but without the imidazole moiety.

  • 3-Bromo-1H-1,2,4-triazole: Similar but without the methyl group on the imidazole ring.

Uniqueness: The presence of both the bromine atom and the methyl group on the imidazole ring makes this compound unique, providing distinct chemical properties and reactivity compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.

Properties

IUPAC Name

3-bromo-1-methyl-5-(2-methylimidazol-1-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c1-5-9-3-4-13(5)7-10-6(8)11-12(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINMQVAVVTWVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC(=NN2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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